molecular formula C18H25NO3 B1327305 Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate CAS No. 898775-30-9

Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate

Cat. No. B1327305
M. Wt: 303.4 g/mol
InChI Key: MRUNJKILMAUUTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, azo-coupling, and cycloaddition reactions. For instance, a tautomeric hydrazone mixture of a pyrrole derivative was synthesized using azo-coupling of diazotized aniline with a pyrrole carboxylate . Another example is the intramolecular cycloaddition reaction used to synthesize a brominated pyrrolidine derivative . These methods suggest that the synthesis of "Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate" could potentially involve similar strategies, such as multi-component reactions or cycloaddition, to introduce the pyrrolidinomethyl group onto the phenyl ring.

Molecular Structure Analysis

Single crystal X-ray diffraction studies have been used to confirm the molecular structures of several related compounds . These studies often reveal the presence of hydrogen bonding and other intermolecular interactions that stabilize the crystal structure. For example, the crystal structure of a pyrrolidine derivative is stabilized by O-H...O hydrogen bonds . Similarly, the molecular structure of "Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate" could be analyzed using X-ray diffraction to determine its conformation and intermolecular interactions.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of pyrrole derivatives, such as cyclocondensation and reactions with hydrazines . These reactions often lead to the formation of complex heterocyclic systems. The presence of an ester group in the compound of interest suggests that it may also undergo reactions typical of carboxylate esters, such as nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

NMR spectroscopy, mass spectroscopy, and DFT calculations are common techniques used to characterize the physical and chemical properties of related compounds . For example, NMR spectroscopy was used to determine the configuration of the carboxy ester group in a pyrrole derivative . DFT calculations can provide insights into the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential maps . These techniques could be applied to "Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate" to gain a comprehensive understanding of its properties.

Scientific Research Applications

Synthesis and Photoisomerisation

Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate and similar derivatives have been studied for their synthesis, absorption, fluorescence, and photoisomerisation properties. A study by Vyňuchal et al. (2008) explored the base-catalyzed Claisen–Schmidt type condensation of similar compounds, focusing on their absorption and fluorescence spectra at various temperatures. They observed E – Z photoisomerisation in these derivatives, confirming the thermodynamic stability of the Z-isomer through NMR spectroscopy and PM3 quantum chemical method calculations (Vyňuchal et al., 2008).

Antimalarial Activities

Derivatives of ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate have also been synthesized and evaluated for their antimalarial activities. Ningsanont et al. (2003) prepared derivatives with varying side chains and assessed their in vitro activity against P. falciparum, as well as their antimycobacterium activities (Ningsanont et al., 2003).

Enzymatic Activity Enhancement

Studies have shown that certain derivatives enhance enzymatic activities. Abd and Gawaad (2008) synthesized pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives, which significantly increased the reactivity of cellobiase (Abd & Gawaad, 2008).

Multifunctional Chemosensors

Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate based compounds have been utilized as multifunctional colorimetric chemosensors. Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, which showed high sensitivity towards certain metal cations (Aysha et al., 2021).

Antitumor Activity

Compounds similar to ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate have shown antitumor activities. Temple et al. (1992) observed antitumor activity in mice for related oxime compounds, which were precursors to potent antimitotic agents (Temple et al., 1992).

Photolysis Studies

Photolysis of ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate derivatives in various solvents has been a subject of study. Ang and Prager (1992) explored the photolysis of related compounds, identifying two competing photolytic pathways (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 5-oxo-5-[2-(pyrrolidin-1-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-7-10-17(20)16-9-4-3-8-15(16)14-19-12-5-6-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUNJKILMAUUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643681
Record name Ethyl 5-oxo-5-{2-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate

CAS RN

898775-30-9
Record name Ethyl δ-oxo-2-(1-pyrrolidinylmethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-{2-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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